molecular formula C12H14O4 B1582848 1,4-Dipropionyloxybenzene CAS No. 7402-28-0

1,4-Dipropionyloxybenzene

Cat. No. B1582848
CAS RN: 7402-28-0
M. Wt: 222.24 g/mol
InChI Key: HGXJNYNUTHMEOS-UHFFFAOYSA-N
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Description

1,4-Dipropionyloxybenzene, also known as Hydroquinone Dipropionate, is a chemical compound with the molecular formula C12H14O4 . It is used in the industry .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The molecular weight is 222.24 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that chemical reactions are influenced by factors such as the presence of other substances, temperature, and pressure .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 112-114°C . The density is predicted to be 1.124±0.06 g/cm3 . The boiling point is predicted to be 313.9±25.0 °C .

Scientific Research Applications

Synthesis and Material Applications

  • Polymer Synthesis : 1,4-Dipropionyloxybenzene derivatives have been used in the synthesis of poly(p-phenyleneethynylene)s with bulky alkoxy or alkyl groups. These polymers exhibit high gas permeability and are used to create free-standing membranes by solution-casting methods. The polymers with long side chains have high molecular weight and large fractional-free volume values, making them useful in various material science applications (Sakaguchi, Sanada, Nakasuji, & Hashimoto, 2011).

  • Luminescence and Fluorescence : Compounds derived from this compound show significant solvatochromism, especially in their fluorescence spectra. These properties are useful in developing materials with specific optical characteristics, such as those used in light-emitting devices (Detert & Sugiono, 2005).

Energy and Battery Technology

  • Redox Flow Batteries : 1,4-Dimethoxybenzene derivatives, closely related to this compound, are chosen as catholyte materials in non-aqueous redox flow batteries. These compounds, especially when modified with bicyclic substitutions, demonstrate high chemical stability in their charged state, making them suitable for energy storage applications (Zhang et al., 2017).

  • Overcharge Protection in Lithium-Ion Batteries : Derivatives of 1,4-Dimethoxybenzene have been used in developing redox shuttle additives for lithium-ion batteries. These additives enhance overcharge protection, a crucial aspect of battery safety and longevity (Weng, Huang, Shkrob, Zhang, & Zhang, 2016).

Chemical Synthesis and Corrosion Inhibition

  • Synthesis of 1,2,3-Triazole Derivatives : Research has shown the synthesis of 1,2,3-triazole derivatives using compounds related to this compound. These derivatives have potential applications in inhibiting acidic corrosion of steels, which is crucial in industrial settings (Negrón-Silva et al., 2013).

  • Corrosion Inhibition of Mild Steel : Novel compounds derived from this compound have been evaluated for their effectiveness in inhibiting corrosion in mild steel. These compounds show promising results in acid solutions, indicating their potential in industrial corrosion prevention (Singh & Quraishi, 2016).

Electronic and Optical Materials

  • Field-Effect Transistors : Compounds based on this compound have been used in the development of field-effect transistors. They demonstrate high electron mobility, making them suitable for electronic applications (Letizia, Facchetti, Stern, Ratner, & Marks, 2005).

  • Organic Light-Emitting Diodes (OLEDs) : Derivatives of this compound have been used to create OLEDs with high solid-state luminescence efficiency. This is significant for developing advanced display and lighting technologies (Xie et al., 2005).

Mechanism of Action

The mechanism of action of 1,4-Dipropionyloxybenzene is not explicitly stated in the available resources .

Safety and Hazards

1,4-Dipropionyloxybenzene should be handled with care to avoid contact with skin and eyes. It’s also advised to avoid formation of dust and aerosols . In case of a fire, suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

properties

IUPAC Name

(4-propanoyloxyphenyl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-11(13)15-9-5-7-10(8-6-9)16-12(14)4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXJNYNUTHMEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40995320
Record name 1,4-Phenylene dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40995320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7402-28-0
Record name 7402-28-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7402-28-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Phenylene dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40995320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can you describe the binding properties of the dimeric cyclophane incorporating 1,4-dipropionyloxybenzene (referred to as 1,4-xylylene (1,4-phenylene)dipropionate in the paper)?

A1: While the dimeric cyclophane formed with this compound (compound 3d in the study) does not possess a preorganized cavity like its monomeric counterpart, it surprisingly exhibits binding affinity for certain cations. 1H NMR titration experiments in CDCl3 demonstrated its ability to bind N-methylpyridinium, tetramethylammonium, and acetylcholine cations. This suggests potential applications in host-guest chemistry despite the absence of a defined cavity [].

Q2: What is the crystal structure of the dimeric cyclophane incorporating this compound?

A2: The dimeric cyclophane incorporating this compound (compound 3d in the study) crystallizes in the monoclinic space group P21/a with the following unit cell parameters: a = 8.145(1) Å, b = 11.379(2) Å, c = 17.401(2) Å, and β = 101.40(10)° []. This structure reveals a flat conformation without any internal cavities, contrasting with the monomeric form of the cyclophane.

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